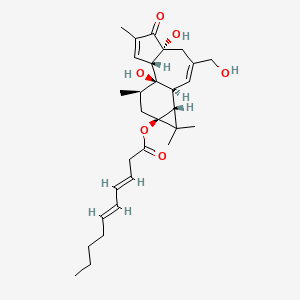

12-Deoxyphorbol-13-(3E,5E-decadienoate)

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H42O6 |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (3E,5E)-deca-3,5-dienoate |

InChI |

InChI=1S/C30H42O6/c1-6-7-8-9-10-11-12-13-24(32)36-29-16-20(3)30(35)22(25(29)27(29,4)5)15-21(18-31)17-28(34)23(30)14-19(2)26(28)33/h9-12,14-15,20,22-23,25,31,34-35H,6-8,13,16-18H2,1-5H3/b10-9+,12-11+/t20-,22+,23-,25-,28-,29+,30-/m1/s1 |

InChI Key |

AZEXNJIEBDRVJS-OSHOESKRSA-N |

Isomeric SMILES |

CCCC/C=C/C=C/CC(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CO)O)C |

Canonical SMILES |

CCCCC=CC=CCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Biosynthetic Considerations

Botanical Source and Habitat of Excoecaria agallocha L.

The primary natural source of 12-Deoxyphorbol-13-(3E,5E-decadienoate) is the plant Excoecaria agallocha L., a member of the Euphorbiaceae family. nih.gov This species is commonly known by various names, including milky mangrove, blind-your-eye mangrove, and river poison tree, which allude to the toxic nature of its milky latex. wikipedia.orgwikipedia.org

Excoecaria agallocha is a mangrove species adapted to saline or brackish water environments. wikipedia.org Its native distribution spans from India and Sri Lanka, across Southeast Asia to southern China, Taiwan, and southern Japan, and extends south to Papua New Guinea, northern Australia, and various Pacific Islands. nparks.gov.sg In Australia, it is found from north-eastern New South Wales along the northern coast to Western Australia. lucidcentral.org

The plant typically grows as a much-branched shrub or small tree, reaching heights of up to 15 meters. wikipedia.orgnparks.gov.sg It thrives in muddy and sandy substrates, often at the landward margins of mangrove forests or in areas with significant freshwater input. nparks.gov.sg As a "back mangrove," it is generally found at higher elevations away from the direct ocean front where salinity levels are lower. wikipedia.org The plant is deciduous, shedding its leaves before flowering, and is characterized by the copious white latex exuded from any broken part. nparks.gov.sglucidcentral.org This latex is known to be highly poisonous and can cause severe skin irritation and temporary blindness upon contact with the eyes. wikipedia.orgwikipedia.org

Extraction Methodologies for Natural Product Isolation

The isolation of phorbol (B1677699) esters like 12-Deoxyphorbol-13-(3E,5E-decadienoate) from their natural plant sources involves multi-step extraction procedures. The initial step is typically a solvent extraction from the plant material, such as the leaves and stems of E. agallocha. nih.gov

Commonly used methods for extracting phorbol esters from plants in the Euphorbiaceae family involve the use of polar organic solvents. Methanol (B129727) and ethanol (B145695) have been utilized for the extraction of phorbol esters from Jatropha curcas, another member of the Euphorbiaceae family. novapublishers.com For the isolation of related 12-deoxyphorbol esters from the latex of Euphorbia resinifera, maceration in ethyl acetate (B1210297) has been employed. nih.gov

After the initial crude extraction, further purification steps are necessary to remove unwanted compounds. For instance, in the isolation of diterpenes from E. resinifera, the dried latex was macerated in ethyl acetate, and the resulting solid residue was triturated with acetonitrile (B52724) to remove triterpenes. nih.gov More advanced techniques like vortex-assisted extraction have also been optimized for phorbol esters, using a combination of solvents such as tetrahydrofuran, dichloromethane, and methanol to enhance extraction efficiency from plant leaves. scielo.org.za The choice of solvent and extraction technique is crucial for maximizing the yield of the target compound while minimizing the co-extraction of impurities.

Chromatographic and Spectroscopic Techniques for Isolation and Purification

Following initial extraction, chromatographic techniques are indispensable for the isolation and purification of specific phorbol esters from the complex mixture of natural products. The novel compound 12-Deoxyphorbol-13-(3E,5E-decadienoate) was isolated from E. agallocha using liquid chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. It is frequently used for both analytical quantification and preparative isolation of phorbol esters. nih.govscielo.org.za For example, the purification of 12-deoxyphorbol esters from E. resinifera involved initial column chromatography with increasing gradients of ethyl acetate in hexane, followed by further purification of the fractions using normal-phase HPLC to yield the pure compounds. nih.gov Another powerful technique is high-speed counter-current chromatography (HSCCC), which has been successfully used to isolate and purify other complex natural products. researchgate.net

Once isolated, the structural elucidation of the compound is achieved through spectroscopic methods. The structure of 12-Deoxyphorbol-13-(3E,5E-decadienoate) was determined by spectral means, which typically includes Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov These techniques provide detailed information about the molecular weight, elemental composition, and the precise arrangement of atoms within the molecule, allowing for its unambiguous identification as a novel phorbol ester. nih.gov

Table 1: Techniques for Isolation and Purification

| Technique | Purpose | Reference |

|---|---|---|

| Solvent Extraction (Methanol, Ethanol, Ethyl Acetate) | Initial extraction of crude natural product mixture from plant material. | novapublishers.comnih.gov |

| Column Chromatography | Initial separation of crude extract into fractions based on polarity. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification of target compounds. | nih.govscielo.org.za |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography for purification. | researchgate.net |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed chemical structure. | nih.gov |

Putative Biosynthetic Pathways Leading to 12-Deoxyphorbol-13-(3E,5E-decadienoate)

The biosynthesis of phorbol esters, including 12-Deoxyphorbol-13-(3E,5E-decadienoate), is a complex process involving multiple enzymatic steps to construct the characteristic tetracyclic tigliane (B1223011) diterpene core and subsequently attach the specific ester side chains. While the complete pathway in E. agallocha has not been fully elucidated, insights can be drawn from studies on related compounds in other Euphorbiaceae species, such as Jatropha curcas. researchgate.netresearchgate.net

The biosynthesis of all diterpenoids, including phorbol, begins with the universal five-carbon precursor, isopentenyl diphosphate (B83284) (IPP). researchgate.net The pathway proceeds through the following key stages:

Formation of Geranylgeranyl Diphosphate (GGPP): IPP and its isomer, dimethylallyl diphosphate (DMAPP), are condensed to form geranyl pyrophosphate (GPP), then farnesyl pyrophosphate (FPP), and finally the 20-carbon precursor, geranylgeranyl diphosphate (GGPP). This is catalyzed by GGPP synthase. researchgate.net

Diterpene Core Formation: GGPP is cyclized to form the initial carbocyclic skeleton. In the biosynthesis of related compounds in Jatropha, the enzyme casbene (B1241624) synthase catalyzes the formation of casbene, a macrocyclic diterpene. researchgate.netresearchgate.net This is followed by a series of intramolecular cyclizations and rearrangements to form the tigliane backbone.

Hydroxylation and Acylation: The tigliane core, phorbol, undergoes a series of specific hydroxylations and acylations catalyzed by hydroxylases and acyltransferases, respectively. researchgate.net These enzymes attach the various ester groups at specific positions on the phorbol skeleton. For 12-Deoxyphorbol-13-(3E,5E-decadienoate), this would involve the enzymatic attachment of the 3E,5E-decadienoate group at the C-13 position. The "12-deoxy" designation indicates the absence of a hydroxyl group at the C-12 position, a common feature of this subclass of phorbol esters. nih.govnih.gov

Key enzymes believed to be involved in phorbol ester biosynthesis include terpene synthases, terpene hydroxylases, and acyltransferases. researchgate.net

The biosynthesis of 12-Deoxyphorbol-13-(3E,5E-decadienoate) shares its foundational pathway with other phorbol esters found in the Euphorbiaceae family. The central precursor, GGPP, is common to the synthesis of a vast array of diterpenoids. The initial cyclization of GGPP is a critical branch point. For instance, in the biosynthesis of gibberellins, GGPP is cyclized to ent-copalyl diphosphate, whereas in the biosynthesis of casbene-derived diterpenes like phorbol, it is cyclized to casbene. researchgate.net

The structural diversity among phorbol esters arises primarily from the final tailoring steps. Different species, and even different tissues within the same plant, express a unique complement of hydroxylase and acyltransferase enzymes. This results in variations in the hydroxylation pattern of the phorbol core and, most significantly, in the nature of the fatty acid esters attached at positions C-12, C-13, and sometimes C-20. nih.gov For example, the well-known tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) has a tetradecanoyl group at C-12 and an acetate group at C-13. wikipedia.org In contrast, 12-Deoxyphorbol-13-(3E,5E-decadienoate) lacks the C-12 ester and possesses a specific decadienoate chain at C-13. nih.gov This highlights how a conserved core biosynthetic pathway can be modified by specific tailoring enzymes to produce a wide array of structurally and functionally diverse natural products.

Mechanistic Studies of Biological Activity in Pre Clinical Models

Investigation of Antiviral Modulatory Effects

The phorbol (B1677699) ester 12-Deoxyphorbol-13-(3E,5E-decadienoate) belongs to a class of tetracyclic diterpenoids, predominantly found in plants of the Euphorbiaceae and Thymelaeaceae families, which have been investigated for a range of biological activities, including antiviral effects.

Research into phorbol derivatives has revealed their potential to inhibit the replication of Human Immunodeficiency Virus Type 1 (HIV-1). Studies on various phorbol esters have demonstrated notable anti-HIV-1 activity and the ability to block the virus's cytopathic effects in cellular models. nih.gov For instance, a study focusing on a series of synthesized phorbol ester derivatives identified compounds with significant anti-HIV-1 activity. One such derivative, 12-(trans-4-fluorocinnamoyl)-13-decanoyl phorbol, exhibited potent activity against HIV-1 replication and also inhibited the formation of syncytia, which is a hallmark of HIV infection in cell culture. nih.gov While many phorbol esters are known for tumor-promoting activity, certain non-tumorigenic esters have been found to inhibit HIV replication in vitro, highlighting the potential for this class of compounds in antiviral research. nih.gov

| Compound | Target | Activity (EC₅₀) | Cell Line | Reference |

|---|---|---|---|---|

| 12-(trans-4-fluorocinnamoyl)-13-decanoyl phorbol | HIV-1 Replication | 2.9 nmol·L⁻¹ | Not Specified | nih.gov |

| 12-(trans-4-fluorocinnamoyl)-13-decanoyl phorbol | Syncytia Formation | 7.0 nmol·L⁻¹ | Not Specified | nih.gov |

The mechanisms underlying the anti-HIV effects of phorbol esters include the modulation of key viral enzymes. It has been hypothesized that certain phorbol derivatives may function as inhibitors of HIV-1 reverse transcriptase. nih.gov This enzyme is critical for the virus as it transcribes the viral RNA genome into DNA, a necessary step for integration into the host genome. By inhibiting reverse transcriptase, these compounds can effectively halt the viral replication cycle at an early stage.

The primary molecular target for phorbol esters within the host cell is Protein Kinase C (PKC). nih.govnih.gov These compounds are known to be potent activators of PKC. nih.gov The activation of the PKC signaling pathway can have diverse effects on the HIV-1 life cycle. For example, the common phorbol ester, phorbol myristate acetate (B1210297) (PMA), can induce the expression of the host protein APOBEC3G in H9 cells. nih.gov APOBEC3G is a cytidine (B196190) deaminase that acts as a potent restriction factor for HIV-1 by inducing hypermutation in the viral DNA during reverse transcription. nih.gov By activating PKC, phorbol esters can thus enhance this host-mediated antiviral mechanism. This interaction with PKC is a central element in the biological activity of this class of compounds and their influence on the HIV viral life cycle. nih.govnih.gov

Phorbol esters play a dual role in the study of Epstein-Barr Virus (EBV). While some phorbol esters, most notably 12-O-tetradecanoylphorbol-13-acetate (TPA), are potent inducers used experimentally to activate the EBV lytic cycle and promote the expression of the Epstein-Barr Virus Early Antigen (EBV-EA), other compounds are evaluated for their ability to inhibit this TPA-induced activation. nih.govnih.gov This inhibitory assay is a common short-term in vitro screening method to identify potential cancer chemopreventive agents. nih.govnih.govresearchgate.net

The assay typically involves treating EBV-positive cells, such as Raji cells, with an inducer like TPA to trigger EBV-EA expression. The compound being tested is then added to determine if it can suppress this activation. nih.gov Numerous natural and synthetic compounds have been shown to possess strong inhibitory activity in this assay. nih.govresearchgate.net Structure-activity relationship studies on various inhibitors have demonstrated that specific chemical features are crucial for the reduction of EBV-EA activation. capes.gov.br While phorbol esters like 12-Deoxyphorbol-13-(3E,5E-decadienoate) are structurally related to the inducers, the specific side chains and ester groups determine whether the compound acts as an activator or a potential inhibitor in different contexts.

Activity Against Other Viruses (e.g., Epstein-Barr Virus)

Mechanistic Interplay with Viral Latency and Reactivation

The reactivation of latent viruses, particularly the Human Immunodeficiency Virus (HIV), is a significant area of research where phorbol esters have been investigated. nih.govscientificarchives.comresearchgate.netscientificarchives.com The direct activation of Protein Kinase C (PKC) by phorbol esters is a key mechanism in reactivating HIV from its latent state in various cell lines and, importantly, in primary quiescent T cells. nih.gov This reactivation is crucial for the "shock and kill" strategy aimed at eradicating latent HIV reservoirs. scientificarchives.comresearchgate.net The mechanism involves the activation of multiple regulatory elements within the HIV Long Terminal Repeat (LTR). nih.gov Specifically, PKC activation leads to the induction of HIV LTR transcription through the activation of transcription factors such as NF-κB and AP-1. nih.gov

Studies on non-tumor-promoting 12-deoxyphorbol esters, such as prostratin (B1679730), have shown their potential in HIV adjuvant therapy due to their ability to reduce HIV latency by activating PKC. nih.gov While research on 12-Deoxyphorbol-13-(3E,5E-decadienoate) is part of this broader class of compounds, specific data on its individual performance in viral reactivation is still emerging. However, the general mechanism established for related 12-deoxyphorbol esters provides a strong theoretical framework. For instance, compounds like 12-deoxyphorbol 13-phenylacetate (DPP) have been shown to induce a similar set of genes as prostratin and the potent tumor promoter Phorbol 12-myristate 13-acetate (PMA), suggesting a shared signal transduction pathway dependent on specific PKC isoforms. nih.gov

Cellular Signaling Pathway Modulation

Protein Kinase C (PKC) Activation and Binding Profiles

12-Deoxyphorbol-13-(3E,5E-decadienoate) belongs to the family of 12-deoxyphorbol esters, which are recognized as activators of Protein Kinase C (PKC). nih.govnih.gov These compounds, including the well-studied prostratin, exert their biological effects by binding to and activating PKC. nih.govnih.gov The activation of PKC by these esters has been demonstrated in various cell types, including human platelets and lung cancer cells. nih.gov

The potency of different phorbol esters in activating PKC can vary significantly. For example, 12-deoxyphorbol 13-phenylacetate (dPP) binds to PKC with a much higher potency than prostratin. nih.gov The activation of PKC is a critical event that initiates a cascade of downstream signaling pathways responsible for the diverse biological activities of these compounds.

Displacement of [3H]-Phorbol Dibutyrate from Receptor Membranes

A standard method for assessing the binding affinity of phorbol esters to their receptors is through competitive binding assays using radiolabeled phorbol esters, such as [3H]-Phorbol 12,13-dibutyrate ([3H]PDBU). nih.gov In these assays, the ability of an unlabeled compound, like a 12-deoxyphorbol ester, to displace the radiolabeled ligand from its binding sites on receptor-containing membranes is measured. This displacement provides a quantitative measure of the compound's binding affinity.

Biologically active phorbol-related diterpenes have been shown to inhibit the binding of [3H]PDBU in a manner that correlates with their biological activities. nih.gov This inhibition is competitive, indicating that these compounds bind to the same site on the receptor as [3H]PDBU. nih.gov

| Compound | Binding Affinity (Ki) for PKC |

| Phorbol 12-myristate 13-acetate (PMA) | High |

| Prostratin (12-deoxyphorbol 13-acetate) | Moderate |

| 12-deoxyphorbol 13-phenylacetate (dPP) | High (higher than prostratin) nih.gov |

Subtype-Specific PKC Interaction Dynamics

The Protein Kinase C family comprises several isozymes, which are broadly classified into three subfamilies: classical (cPKC), novel (nPKC), and atypical (aPKC). The activation of specific PKC isoforms can lead to distinct downstream cellular responses. Phorbol esters, including 12-deoxyphorbol derivatives, exhibit differential interactions with these subtypes.

For instance, the reactivation of latent HIV by phorbol esters has been shown to specifically require both PKCα and PKCθ. nih.gov The suppression of either of these isoforms inhibits HIV reactivation, indicating they act in a sequential pathway. nih.gov In a different cellular context, the anti-proliferative and apoptotic effects of prostratin in human non-small cell lung cancer cells are primarily mediated through the activation of PKC-δ and another phorbol ester receptor, Protein Kinase D (PKD). nih.gov The activation and nuclear translocation of PKC-δ are key events in this process. nih.gov

| PKC Isoform | Role in Phorbol Ester-Mediated Signaling | Cellular Context |

| PKCα | Required for HIV reactivation nih.gov | T-cells nih.gov |

| PKCθ | Required for HIV reactivation nih.gov | T-cells nih.gov |

| PKC-δ | Mediates growth arrest and apoptosis nih.gov | Lung Cancer Cells (A549) nih.gov |

Role as a Diacylglycerol (DAG) Analog

Phorbol esters, including 12-Deoxyphorbol-13-(3E,5E-decadienoate), function as structural and functional analogs of diacylglycerol (DAG). DAG is a physiological second messenger that activates conventional and novel PKC isoforms. The ability of phorbol esters to mimic DAG allows them to bind to the C1 domain of these PKC isozymes, leading to their activation.

The C1 domain is a conserved region within PKC that contains a cysteine-rich motif responsible for binding both DAG and phorbol esters. The high affinity of phorbol esters for this domain allows them to potently and persistently activate PKC, often more so than the transiently produced endogenous DAG. This sustained activation is central to the profound biological effects of phorbol esters. The activation of PKC-δ and PKD by 12-deoxyphorbol esters further supports their role as DAG mimetics, as these kinases are recognized as DAG/phorbol ester receptors. nih.gov

Downstream Signaling Cascades and Transcriptional Regulation

The activation of specific PKC isoforms by 12-deoxyphorbol esters initiates a complex network of downstream signaling cascades, ultimately leading to changes in gene expression through the modulation of various transcription factors. nih.gov

One of the prominent pathways activated by PKC is the mitogen-activated protein kinase (MAPK) cascade. nih.gov For example, studies with prostratin have demonstrated the activation of the extracellular signal-regulated kinase (ERK) pathway, which is downstream of PKC-δ and PKD. nih.gov The hyperactivation of ERK is linked to the growth-inhibitory and apoptotic effects of these compounds in certain cancer cells. nih.gov

Furthermore, PKC activation leads to the modulation of key transcription factors that regulate a wide array of cellular processes. In the context of HIV reactivation, the transcription factors NF-κB and AP-1 are crucial targets. nih.gov Their activation by the PKC pathway drives the transcription of the latent HIV provirus. nih.gov In other contexts, such as cancer cell growth, PKC activation can influence transcription factors like Kruppel-like factor 6 (KLF6), which is associated with the negative control of cell proliferation. nih.gov

| Signaling Pathway/Transcription Factor | Modulation by 12-Deoxyphorbol Esters | Functional Outcome |

| PKC-δ/PKD/ERK Pathway | Activation nih.gov | Growth arrest and apoptosis nih.gov |

| NF-κB | Activation nih.gov | HIV LTR transcription nih.gov |

| AP-1 | Activation nih.gov | HIV LTR transcription nih.gov |

| KLF6 | Induction nih.gov | Suppression of cancer cell growth nih.gov |

Molecular Interactions and Receptor Binding Studies

The molecular interactions of 12-deoxyphorbol-13-(3E,5E-decadienoate) and its analogs with their protein targets are fundamental to their biological activity. Computational and biophysical studies have provided detailed insights into these interactions.

Computational studies have been instrumental in visualizing the binding of phorbol esters to their primary target, Protein Kinase C (PKC). Molecular dynamics simulations of a phorbol ester complexed with the C1b domain of PKCδ have revealed key interactions. nih.gov Hydrogen bonds are predicted to form between the phorbol ester and the backbone atoms of residues such as Thr242, Leu251, and Gly253 of PKC. nih.gov

Molecular modeling studies have further defined the binding site for phorbol esters within a highly conserved, hydrophobic loop region of the PKC cysteine-rich domain. nih.gov These models suggest that the oxygen atoms at C3 and C20 of the phorbol core contribute significantly to the binding energy, while the oxygen at C12 is not directly involved. nih.gov The ester-linked side chain at C13, which for the title compound is a 3E,5E-decadienoate group, also plays a crucial role in the interaction and potency.

| Interacting Residues in PKC | Type of Interaction | Phorbol Ester Moiety Involved | Reference |

| Thr242, Leu251, Gly253 | Hydrogen Bonding | Phorbol core | nih.gov |

| Not specified | Hydrophobic Interactions | C13 side chain | nih.gov |

While the family of Protein Kinase C (PKC) isozymes represents the most well-characterized target of phorbol esters, evidence suggests that other proteins can also be directly modulated by these compounds. nih.gov One such target is Munc13, a protein involved in neurotransmitter release. nih.gov In some contexts, a component of the physiological effects of phorbol esters has been shown to be independent of PKC and likely mediated by Munc13. nih.gov

Furthermore, studies on prostratin (12-deoxyphorbol 13-acetate), a close analog, have shown that it can inhibit cell growth and induce apoptosis in non-small cell lung cancer cells through the activation of both PKC-δ and another phorbol ester receptor, Protein Kinase D (PKD). nih.gov

| Protein Target | Biological Process | Evidence |

| Protein Kinase C (PKC) isozymes | Signal Transduction, Cell Proliferation, etc. | Extensive biochemical and cellular studies |

| Munc13 | Neurotransmitter Release | PKC-independent effects of phorbol esters |

| Protein Kinase D (PKD) | Cell Growth Arrest and Apoptosis | Activation by 12-deoxyphorbol esters |

Biophysical studies have provided quantitative data on the binding of phorbol esters to their receptors. The binding affinity of phorbol 12,13-dibutyrate ([³H]PDBu), a commonly used phorbol ester, to PKC has been determined to be in the nanomolar range (Kd = 2.6 nM) in the presence of phosphatidylserine. nih.gov

Interestingly, studies with synthetic peptides corresponding to subdomains of the PKC regulatory domain have shown that these smaller fragments can still bind phorbol esters, albeit with lower affinity. nih.gov This indicates that the high-affinity binding site is formed by the intact protein structure. The interaction of phorbol esters with membranes is also a critical aspect of their mechanism, with studies suggesting a reversible, high-affinity membrane association that is crucial for PKC activation. ucsd.edu

| Ligand | Target | Binding Affinity (Kd) | Experimental Conditions | Reference |

| [³H]Phorbol 12,13-dibutyrate | Full-length PKC | 2.6 nM | In the presence of phosphatidylserine | nih.gov |

| [³H]Phorbol 12,13-dibutyrate | PKC Subdomain Peptide C | 414 nM | In the presence of phosphatidylserine | nih.gov |

| [³H]Phorbol 12,13-dibutyrate | PKC Subdomain Peptide B | 6.4 µM | In the presence of phosphatidylserine | nih.gov |

Comparative Bioactivity and Structure Activity Relationships Sar

Comparison of Biological Activities with Other Natural Phorbol (B1677699) Esters

12-Deoxyphorbol-13-(3E,5E-decadienoate) is a naturally occurring phorbol ester first identified as the primary anti-HIV agent in the leaves and stems of Excoecaria agallocha. nih.govresearchgate.net Its bioactivity is best understood when compared to other analogues from its natural source and related species, as well as to well-characterized phorbol esters with known tumor-promoting or anti-viral properties.

Excoecaria agallocha, a mangrove plant of the Euphorbiaceae family, is a rich source of various diterpenoids, including several phorbol esters. nih.govacs.org While 12-Deoxyphorbol-13-(3E,5E-decadienoate) is a prominent compound with potent anti-HIV-1 activity, other diterpenoids from this plant have also demonstrated significant biological effects, such as inhibiting the Epstein-Barr virus. nih.gov The Euphorbiaceae family is known for producing a wide array of phorbol esters with varied biological activities. nih.govresearchgate.net For instance, other plants in this family, like Euphorbia umbellata and Euphorbia nicaeensis, produce phorbol esters that also exhibit anti-HIV and other bioactivities. bohrium.commdpi.comresearchgate.net

The bioactivity of these compounds is often related to their ability to activate protein kinase C (PKC), a key enzyme in cellular signal transduction. nih.gov Phorbol esters from various Euphorbia species have been extensively studied for their potential as anti-HIV agents and for their ability to reactivate latent HIV reservoirs. plos.orgnih.gov

Table 1: Bioactivity of Phorbol Esters and Analogues from Excoecaria agallocha and Related Species

| Compound/Extract | Source | Notable Bioactivity |

|---|---|---|

| 12-Deoxyphorbol-13-(3E,5E-decadienoate) | Excoecaria agallocha | Potent anti-HIV-1 inhibitor. nih.gov |

| Diterpenoids from E. agallocha wood | Excoecaria agallocha | Strong inhibitory effects on Epstein-Barr virus. nih.gov |

| Phorbol esters from E. umbellata | Euphorbia umbellata | HIV-1 latency reactivation. researchgate.net |

The most well-known phorbol ester, 12-O-tetradecanoylphorbol-13-acetate (TPA), is a potent tumor promoter. nih.gov TPA's tumor-promoting activity is linked to its powerful activation of PKC. nih.govnih.gov In contrast, certain 12-deoxyphorbol derivatives, which lack the hydroxyl group at the C-12 position, often exhibit reduced or no tumor-promoting activity. nih.govnih.gov

Some 12-deoxyphorbol esters, such as prostratin (B1679730) (12-deoxyphorbol 13-acetate) and 12-deoxyphorbol 13-phenylacetate (dPP), not only lack tumor-promoting capabilities but can also inhibit the tumor-promoting effects of TPA. nih.govaacrjournals.org These compounds still activate PKC but induce only a subset of the responses triggered by TPA. nih.gov This suggests that while 12-Deoxyphorbol-13-(3E,5E-decadienoate) is a PKC activator, its lack of a C-12 hydroxyl group may place it in the class of non-tumor-promoting phorbol esters. However, specific studies on its tumor-promoting or anti-tumor-promoting potential are not extensively documented.

Table 2: Comparative Activity of Phorbol Esters as Tumor Promoters/Anti-Promoters

| Compound | Phorbol Core Structure | Known Activity |

|---|---|---|

| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | Phorbol (with C-12 hydroxyl) | Potent tumor promoter. nih.gov |

| Prostratin (12-deoxyphorbol 13-acetate) | 12-Deoxyphorbol | Non-tumor promoting; inhibits TPA-induced tumor promotion. nih.govnih.gov |

| 12-Deoxyphorbol 13-phenylacetate (dPP) | 12-Deoxyphorbol | Non-tumor promoting; inhibits TPA-induced tumor promotion. nih.govaacrjournals.org |

12-Deoxyphorbol-13-(3E,5E-decadienoate) was identified due to its potent inhibition of HIV-1 replication, with an IC50 value of 6.0 nM. nih.gov This places it among the more potent anti-HIV phorbol esters. Prostratin, another non-tumor promoting 12-deoxyphorbol ester, is also known for its anti-HIV activity, although it is generally less potent than some other analogues. plos.orgnih.gov Prostratin and other phorbol esters are of interest not only for their ability to inhibit new HIV infections but also for their capacity to reactivate latent HIV, a key strategy in "shock and kill" approaches to HIV eradication. plos.orgnih.gov

The anti-HIV potency of phorbol esters can vary significantly based on their chemical structure. For example, synthetic analogues of prostratin with different C-13 side chains have been shown to be over 130-fold more potent than prostratin itself in activating latent HIV. nih.gov This highlights the critical role of the ester side chain in determining the anti-HIV activity of these compounds.

Table 3: Anti-HIV Activity of Selected Phorbol Esters

| Compound | IC50 / Potency | Mechanism of Action |

|---|---|---|

| 12-Deoxyphorbol-13-(3E,5E-decadienoate) | IC50 of 6.0 nM for inhibition of HIV-1 replication. nih.gov | Inhibition of HIV-1 replication. nih.gov |

| Prostratin | Less potent than many analogues. nih.gov | Anti-proliferative, PKC activator, reactivates latent HIV. plos.orgnih.gov |

| 12-Deoxyphorbol 13-phenylacetate (dPP) | 20-40 times more potent than prostratin at inducing latent viral production. nih.gov | PKC activator, reactivates latent HIV. nih.gov |

Elucidation of Structure-Activity Relationships for 12-Deoxyphorbol-13-(3E,5E-decadienoate)

The biological activity of phorbol esters is highly dependent on their specific chemical structure. nih.gov Key features include the nature of the ester side chains, particularly at positions C-12 and C-13, and modifications to the core phorbol skeleton. nih.govmdpi.com

The ester group at the C-13 position is a major determinant of a phorbol ester's bioactivity. bohrium.com For 12-Deoxyphorbol-13-(3E,5E-decadienoate), the side chain is a 10-carbon chain with two conjugated double bonds ((3E,5E)-decadienoate). The length and lipophilicity of the acyl residue at C-13 are known to influence tumor-promoting activity, with longer chains generally being associated with higher activity in phorbols (not deoxyphorbols). nih.gov

In the context of anti-HIV activity, the C-13 side chain is also crucial. Studies on prostratin analogues have demonstrated that modifications to this side chain can dramatically increase potency. nih.gov For example, the presence of a phenyl ring in the ester side chain has been shown to result in excellent anti-HIV activity. bohrium.com The (3E,5E-decadienoate) side chain in 12-Deoxyphorbol-13-(3E,5E-decadienoate) contributes to its high potency, likely by optimizing its interaction with the phorbol ester binding site on PKC.

The structure of the phorbol core itself is fundamental to the activity of these compounds. The most significant modification in 12-Deoxyphorbol-13-(3E,5E-decadienoate) is the absence of a hydroxyl group at the C-12 position, making it a 12-deoxyphorbol. This modification is strongly associated with a lack of tumor-promoting activity. nih.govnih.gov While phorbol esters with a C-12 hydroxyl group, like TPA, are potent tumor promoters, 12-deoxyphorbols like prostratin are not. nih.gov

Computational SAR Studies (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity in a quantitative manner. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are crucial for their biological effects. nih.gov For phorbol esters, including 12-Deoxyphorbol-13-(3E,5E-decadienoate), the primary target is often Protein Kinase C (PKC). ucsd.edunih.gov Computational studies, therefore, frequently focus on the interactions within the ligand-binding site of PKC.

While specific 3D-QSAR models for 12-Deoxyphorbol-13-(3E,5E-decadienoate) are not extensively documented in publicly available literature, molecular modeling studies on the phorbol ester binding site of PKC provide significant insights into the structural requirements for activity. These studies help to build a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for binding and activation. pnas.org

One molecular modeling study that examined the complexes between the second cysteine-rich domain of PKCα and various phorbol esters revealed the critical role of specific hydrogen bonds in the binding affinity. nih.gov The binding site is characterized as a hydrophobic loop, and the interaction energies with different parts of the phorbol scaffold have been calculated. nih.gov These findings are consistent with known qualitative SAR data for the phorbol ester family. nih.gov

The following table summarizes the contribution of key oxygen atoms in the phorbol core to the binding energy with PKC, based on computational models. nih.gov

| Functional Group Position | Contribution to Binding Energy | Role in Interaction with PKC |

| C20-OH | Most significant | Forms a crucial hydrogen bond with the protein. |

| C3=O | Significant | Participates in hydrogen bonding. |

| C9-OH | Involved in binding | Contributes to the network of interactions. |

| C13-OH (esterified) | Involved in binding | The oxygen of the ester group contributes to binding. |

| C4-OH | Minimal significance | Appears to have a less critical role in direct binding. |

| C12-OH (absent in 12-deoxyphorbols) | Not directly involved | The oxygen at C12 is not predicted to be a primary interaction point. |

These computational insights are fundamental for understanding the activity of 12-Deoxyphorbol-13-(3E,5E-decadienoate). The absence of the hydroxyl group at the C-12 position defines it as a 12-deoxyphorbol, a structural feature that differentiates its biological profile from phorbol esters like Phorbol 12-myristate 13-acetate (PMA). nih.gov The ester linkage at the C-13 position, which in this case is a decadienoate chain, is crucial. The orientation and properties of this acyl chain in the hydrophobic pocket of the PKC binding site are key determinants of potency and specific biological outcomes. acs.orgresearchgate.net

Design and Synthesis of 12-Deoxyphorbol-13-(3E,5E-decadienoate) Derivatives for Enhanced Activity

The design and synthesis of derivatives of 12-deoxyphorbol esters are primarily focused on modifying the acyl chain at the C-13 position to enhance potency, alter biological activity, or reduce undesirable effects like tumor promotion. nih.govacs.org The core 12-deoxyphorbol scaffold is generally retained, while the length, rigidity, and functional groups of the C-13 ester are varied.

Research has shown that the C-13 acyl chain is a critical element in defining the potency of these compounds. acs.org For instance, studies on a series of 12-deoxyphorbol esters revealed that those with a phenylacetate (B1230308) or isobutyrate chain at C-13 exhibited good activity in promoting neurogenesis. acs.orgus.es This suggests that both aromatic and branched, short-chain aliphatic esters can be effective.

In the context of anti-HIV activity, structure-activity relationship studies of synthetic phorbol ester derivatives have indicated that a shorter acyl ester at C-13 is often associated with better anti-HIV activity. nih.govduke.edu Furthermore, the incorporation of a phenyl ring into the ester side chain has been shown to result in excellent anti-HIV activity and favorable safety profiles. nih.govduke.edu

The synthesis of these derivatives typically involves the selective esterification of the C-13 hydroxyl group of 12-deoxyphorbol. This hydroxyl group is more reactive towards esterification than the one at C-12 in phorbol, which facilitates selective acylation. acs.orgus.es The general synthetic approach involves reacting 12-deoxyphorbol with the desired carboxylic acid in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst like N,N-dimethylaminopyridine (DMAP). acs.org Careful control of reaction conditions, such as temperature, is necessary to achieve selective acylation at the C-13 position. acs.orgus.es

Based on these principles, derivatives of 12-Deoxyphorbol-13-(3E,5E-decadienoate) could be designed to enhance specific activities. For example, to potentially increase anti-inflammatory or anti-HIV activity, the (3E,5E-decadienoate) chain could be replaced with shorter, more rigid, or aromatic acyl groups.

The following table outlines some examples of C-13 ester modifications in deoxyphorbols and their reported impact on biological activity, providing a basis for the rational design of new derivatives.

| C-13 Acyl Group | Reported Biological Activity/Observation | Reference |

| Acetate (B1210297) (Prostratin) | Non-tumor promoting, anti-proliferative, anti-HIV activity. | nih.gov |

| Isobutyrate | Good activity in promoting neurogenesis. | acs.orgus.es |

| Phenylacetate | Good activity in promoting neurogenesis. | acs.orgus.es |

| Cinnamoate | Significant anti-HIV activity. | nih.govduke.edu |

| Shorter Acyl Esters | Generally associated with better anti-HIV activity. | nih.gov |

These findings underscore the modular nature of 12-deoxyphorbol esters, where the phorbol core acts as a scaffold for positioning the C-13 acyl chain, the primary modulator of specific biological responses. The synthesis of a library of derivatives with varied C-13 esters based on the (3E,5E-decadienoate) structure would be a logical step to explore and optimize the therapeutic potential of this class of compounds.

Potential Research Applications and Future Directions

12-Deoxyphorbol-13-(3E,5E-decadienoate) as a Chemical Probe for Cellular Pathways

Phorbol (B1677699) esters, as a class, are invaluable chemical probes for elucidating cellular signaling pathways, primarily through their interaction with protein kinase C (PKC). These compounds mimic the action of diacylglycerol (DAG), an endogenous activator of PKC, thereby allowing researchers to study the downstream effects of PKC activation. The activation of PKC is a critical step in numerous cellular processes, including cell growth, differentiation, and apoptosis.

The use of phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) has been instrumental in understanding the role of PKC in intercellular communication. nih.gov For instance, studies have shown that TPA can inhibit gap-junctional communication between cells, a process that is crucial for tissue homeostasis. nih.gov By using compounds such as 12-Deoxyphorbol-13-(3E,5E-decadienoate), researchers can further dissect the specific roles of different PKC isozymes in these pathways. The distinct structure of this particular phorbol ester may lead to differential activation of PKC isozymes, offering a more nuanced understanding of their individual functions.

Research has also demonstrated that phorbol esters can influence synaptic plasticity, a fundamental process for learning and memory. johnshopkins.edu The application of TPA to the hippocampus has been shown to enhance long-term potentiation, a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. johnshopkins.edu This suggests a role for PKC in the molecular mechanisms underlying memory formation. 12-Deoxyphorbol-13-(3E,5E-decadienoate) can be employed in similar studies to further probe the involvement of specific PKC-mediated signaling cascades in neuronal function.

Development of Pre-clinical Lead Compounds based on 12-Deoxyphorbol-13-(3E,5E-decadienoate) Scaffold

The chemical scaffold of 12-Deoxyphorbol-13-(3E,5E-decadienoate) presents a promising starting point for the development of pre-clinical lead compounds. Its inherent biological activity, particularly its anti-HIV potential, makes it an attractive candidate for medicinal chemistry efforts. nih.gov The goal of such programs is to synthesize analogs of the natural product with improved therapeutic properties, such as enhanced potency, greater selectivity, and a more favorable safety profile.

The development of lead compounds often involves systematic modifications of the parent molecule. For instance, altering the ester group at the C-13 position or modifying the decadienoate side chain could lead to compounds with altered PKC binding affinity and activation profiles. This approach could yield molecules that selectively target specific PKC isozymes, which is a key objective in developing targeted therapies for a variety of diseases, including cancer and neurological disorders.

The process of lead optimization would involve a multidisciplinary approach, combining organic synthesis, computational modeling, and extensive biological evaluation. The insights gained from structure-activity relationship (SAR) studies would guide the design of new analogs with the desired biological activities.

Advanced In Vitro and Ex Vivo Biological Studies

To fully characterize the therapeutic potential of 12-Deoxyphorbol-13-(3E,5E-decadienoate) and its derivatives, advanced in vitro (in a controlled laboratory environment) and ex vivo (using tissue from a living organism) studies are essential. These studies provide a bridge between initial discoveries and potential clinical applications.

In vitro studies using various cell lines can elucidate the compound's mechanism of action at the molecular level. For example, investigating its effects on different cancer cell lines can reveal its potential as an anti-cancer agent. Studies on phorbol esters have shown their ability to modulate the multidrug resistance (MDR) phenotype in cancer cells, which is a major obstacle in chemotherapy. nih.gov Research has indicated that specific activators of PKC can influence the chemosensitivity of tumor cells to certain drugs. nih.gov

Ex vivo studies, on the other hand, allow for the investigation of the compound's effects in a more physiologically relevant context. For example, using tissue slices from different organs can provide insights into its potential organ-specific effects and toxicity. Such studies are crucial for predicting the compound's behavior in a whole organism and for guiding the design of future in vivo (in a living organism) experiments.

Biotechnological Approaches for Enhanced Production (e.g., Plant Cell Culture, Metabolic Engineering)

The natural abundance of 12-Deoxyphorbol-13-(3E,5E-decadienoate) in its source plants can be low and variable, making its extraction for large-scale research and development challenging and unsustainable. Biotechnological approaches offer promising alternatives for its enhanced and consistent production.

Plant cell culture, the aseptic cultivation of plant cells in a controlled environment, is a viable strategy for producing valuable secondary metabolites. By optimizing culture conditions, such as nutrient media, phytohormones, and elicitors, it may be possible to significantly increase the yield of 12-Deoxyphorbol-13-(3E,5E-decadienoate).

Metabolic engineering, which involves the targeted modification of an organism's metabolic pathways, offers a more advanced approach. By identifying and manipulating the genes responsible for the biosynthesis of this compound, it may be possible to create "cell factories" in microorganisms like yeast or bacteria, or in plant cell cultures, that are capable of producing it in large quantities. This approach not only ensures a sustainable supply but also opens up possibilities for producing novel analogs through the introduction of genes from other organisms.

Integration with Systems Biology and Omics Data for Holistic Understanding

To gain a comprehensive understanding of the biological effects of 12-Deoxyphorbol-13-(3E,5E-decadienoate), its study can be integrated with systems biology and "omics" technologies. Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. nih.govnih.gov Omics disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, provide large-scale data on the various molecules that constitute a cell or an organism.

By treating cells or organisms with 12-Deoxyphorbol-13-(3E,5E-decadienoate) and then analyzing the resulting changes in the transcriptome (all RNA molecules), proteome (all proteins), and metabolome (all metabolites), researchers can identify the key pathways and networks that are modulated by the compound. This holistic approach can reveal novel mechanisms of action and potential off-target effects that might be missed by more traditional, targeted studies.

For instance, a systems biology approach could help in delineating the critical pathways associated with a disease like cancer and how this compound might perturb those pathways. nih.gov This can aid in identifying potential biomarkers for treatment response and in the development of more effective combination therapies.

Addressing Challenges in Phorbol Ester Research for Therapeutic Development

Despite their immense potential, the development of phorbol esters as therapeutic agents is fraught with challenges. One of the major hurdles is their well-known tumor-promoting activity. This property, which is linked to their potent activation of PKC, has historically limited their clinical translation. Therefore, a key challenge is to dissociate the desirable therapeutic effects (e.g., anti-HIV activity) from the undesirable tumor-promoting effects.

Another challenge lies in their complex chemical structures, which makes their total synthesis and the generation of analogs difficult and expensive. Overcoming this challenge requires innovative synthetic strategies and the development of efficient biocatalytic methods.

Furthermore, the non-specific activation of multiple PKC isozymes by many phorbol esters can lead to a wide range of biological effects, some of which may be undesirable. The development of isozyme-selective PKC activators or inhibitors based on the 12-Deoxyphorbol-13-(3E,5E-decadienoate) scaffold is a critical research goal. Addressing these challenges through a combination of medicinal chemistry, molecular biology, and advanced analytical techniques will be essential for unlocking the full therapeutic potential of this intriguing class of natural products.

Q & A

Basic Research Questions

Q. What experimental methods are used to isolate 12-Deoxyphorbol-13-(3E,5E-decadienoate) from Excoecaria agallocha?

- The compound is typically isolated via solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography and HPLC. Structural confirmation relies on spectroscopic methods, including NMR and mass spectrometry, which identify the phorbol ester backbone and the 3E,5E-decadienoate substituent .

Q. What analytical techniques validate the structural identity of this compound?

- High-resolution mass spectrometry (HRMS) confirms the exact mass (498.3206 g/mol), while ¹H/¹³C NMR and 2D-NMR (COSY, HSQC, HMBC) elucidate the esterification at position 13 and the stereochemistry of the decadienoate chain. These methods distinguish it from other phorbol derivatives, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) .

Q. What initial biological activities have been reported for this compound?

- It exhibits anti-HIV activity in in vitro assays, likely through non-PKC-mediated pathways, as it displaces [³H]-phorbol dibutyrate in rat brain membranes, suggesting competitive binding to PKC isoforms .

Advanced Research Questions

Q. How does 12-Deoxyphorbol-13-(3E,5E-decadienoate) reconcile PKC binding with anti-HIV activity, given phorbol esters’ typical pro-tumorigenic roles?

- Unlike TPA (a tumor promoter), this compound’s anti-HIV activity may arise from selective modulation of PKC isoforms or downstream signaling pathways. Advanced studies should compare its binding affinity (via competitive radioligand assays) and functional effects (e.g., NF-κB activation) across PKC subtypes .

Q. What methodological challenges arise in characterizing its stereochemical and regioselective properties?

- The 3E,5E-decadienoate chain’s stereochemistry requires NOESY or ROESY NMR experiments to confirm double-bond geometries. Regioselective esterification at position 13 (vs. position 12 in TPA) is validated by HMBC correlations between the phorbol hydroxyl group and the carbonyl carbon of the decadienoate chain .

Q. How do structural modifications of the phorbol core influence bioactivity?

- Comparative studies with analogs (e.g., 12-deoxyphorbol-13-acetate) suggest that the unsaturated decadienoate chain enhances anti-HIV activity. Structure-activity relationship (SAR) studies using synthetic derivatives or semisynthetic modifications (e.g., ester hydrolysis) can identify critical functional groups .

Q. What contradictions exist in its reported bioactivity, and how can they be resolved?

- While phorbol esters typically activate PKC and promote inflammation, this compound’s anti-HIV effects suggest divergent mechanisms. Researchers should employ in vitro HIV replication assays (e.g., T-cell models) alongside PKC inhibition/activation assays to dissect its dual roles. Contradictions may arise from differences in cell type, isoform specificity, or concentration-dependent effects .

Methodological Considerations

- Anti-HIV Assays : Use T-lymphocyte cell lines (e.g., MT-4) infected with HIV-1, measuring viral replication via p24 antigen ELISA or RT-PCR .

- PKC Binding Studies : Competitive displacement assays with [³H]-phorbol dibutyrate in rat brain membrane preparations, followed by Scatchard analysis for affinity determination .

- Stereochemical Analysis : Chiral HPLC or X-ray crystallography to resolve ambiguities in double-bond configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.